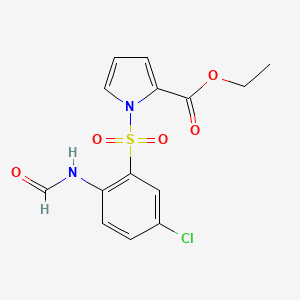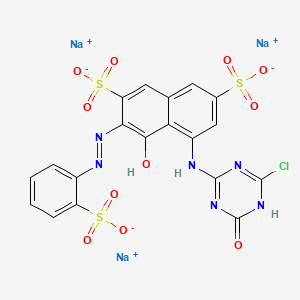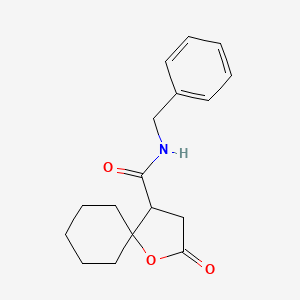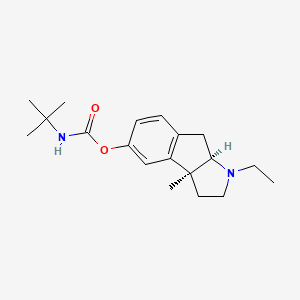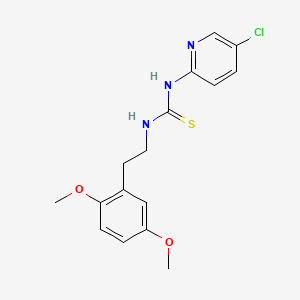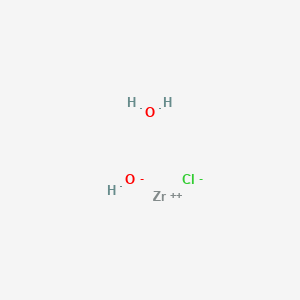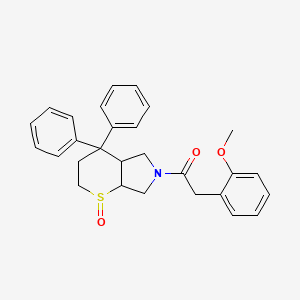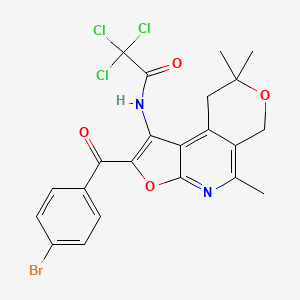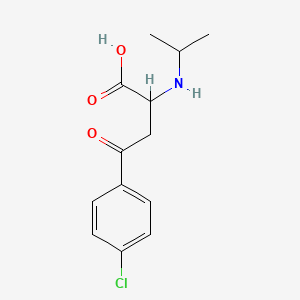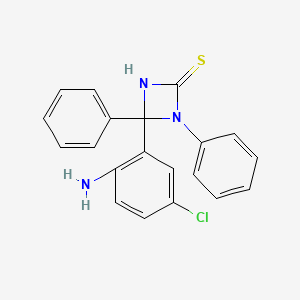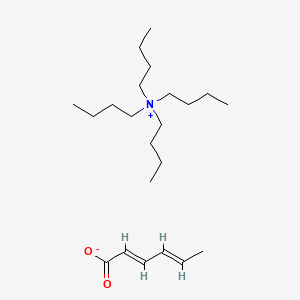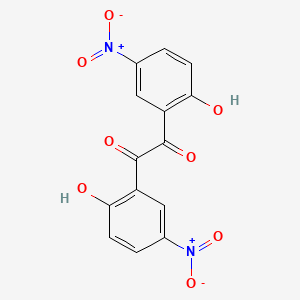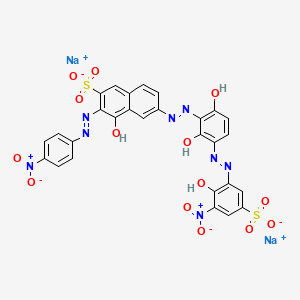
Disodium 6-((2,6-dihydroxy-3-((2-hydroxy-3-nitro-5-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 300-392-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 300-392-6 typically involves a series of chemical reactions that may include condensation, oxidation, or reduction processes. The specific synthetic route depends on the desired purity and application of the compound. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and minimize by-products.
Industrial Production Methods
In industrial settings, EINECS 300-392-6 is produced on a large scale using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The raw materials used in the production are sourced from reliable suppliers to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
EINECS 300-392-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents such as hydrogen gas or metal hydrides.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 300-392-6 include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Chlorine, bromine, alkyl halides
Major Products Formed
The major products formed from the reactions of EINECS 300-392-6 depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups or oxidation states.
Scientific Research Applications
EINECS 300-392-6 is utilized in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In biochemical assays and as a probe for studying cellular processes.
Medicine: Potential therapeutic applications and drug development.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of EINECS 300-392-6 involves its interaction with specific molecular targets within a system. These targets can include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EINECS 300-392-6 include other substances listed in the European Inventory of Existing Commercial Chemical Substances with comparable chemical structures and properties.
Uniqueness
EINECS 300-392-6 is unique due to its specific chemical structure, which imparts distinct reactivity and applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
93940-00-2 |
|---|---|
Molecular Formula |
C28H16N8Na2O14S2 |
Molecular Weight |
798.6 g/mol |
IUPAC Name |
disodium;6-[[2,6-dihydroxy-3-[(2-hydroxy-3-nitro-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C28H18N8O14S2.2Na/c37-22-8-7-19(31-32-20-11-17(51(45,46)47)12-21(27(20)39)36(43)44)28(40)24(22)33-30-15-2-1-13-9-23(52(48,49)50)25(26(38)18(13)10-15)34-29-14-3-5-16(6-4-14)35(41)42;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
HKNXIPSDRJZBDM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=CC(=CC3=C2O)N=NC4=C(C=CC(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])O)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


